

5-Chloro-2-(2-ethylphenoxy)aniline structural analysis

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Compound of Interest

Compound Name: 5-Chloro-2-(2-ethylphenoxy)aniline

CAS No.: 946727-78-2

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An In-Depth Technical Guide to the Structural Analysis of **5-Chloro-2-(2-ethylphenoxy)aniline**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(2-ethylphenoxy)aniline is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Its structural framework, characterized by a chlorinated aniline ring linked to an ethyl-substituted phenoxy moiety via an ether bond, presents a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. Aniline and its derivatives are foundational components in the development of a wide range of pharmaceuticals, including kinase inhibitors and modulators of cellular signaling pathways.[1] The specific substitution pattern of **5-Chloro-2-(2-ethylphenoxy)aniline**, featuring a chloro group at the 5-position and a 2-ethylphenoxy group at the 2-position of the aniline core, is anticipated to confer distinct electronic and steric properties that can be exploited to fine-tune the pharmacological activity of target molecules.[2]

This technical guide provides a comprehensive overview of the methodologies employed for the structural elucidation and characterization of **5-Chloro-2-(2-ethylphenoxy)aniline**. As a Senior Application Scientist, the following sections will not only detail the "how" but also the "why" behind the selection of specific analytical techniques, ensuring a robust and self-validating approach to structural confirmation.

Molecular Structure and Physicochemical Properties

A thorough understanding of the physicochemical properties of **5-Chloro-2-(2-ethylphenoxy)aniline** is paramount for its effective handling, formulation, and development. The table below summarizes the predicted properties of this molecule.

Property	Predicted Value
Molecular Formula	C ₁₄ H ₁₄ ClNO
Molecular Weight	247.72 g/mol
Monoisotopic Mass	247.07639 Da
XlogP	4.2
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	2
Rotatable Bonds	3

Data is predicted based on the chemical structure.

Synthesis and Purification

The synthesis of **5-Chloro-2-(2-ethylphenoxy)aniline** typically involves a nucleophilic aromatic substitution reaction, followed by the reduction of a nitro group. A general synthetic pathway is outlined below. The process starts with the condensation of 2,4-dichloronitrobenzene with 2-ethylphenol in the presence of a base to form the corresponding nitroaromatic intermediate. This intermediate is then reduced to the target aniline derivative.[3]



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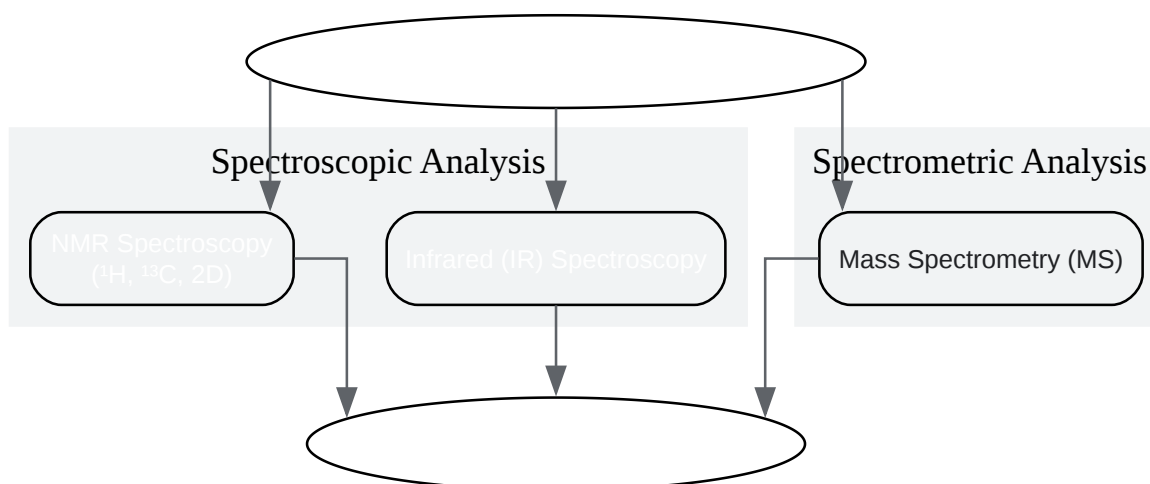
Caption: General synthetic pathway for **5-Chloro-2-(2-ethylphenoxy)aniline**.

Experimental Protocol: Synthesis

- **Condensation:** To a solution of 2-ethylphenol in a suitable aprotic polar solvent such as DMF, add a strong base (e.g., sodium hydride) portion-wise at 0 °C. Stir the mixture for 30 minutes, then add 2,4-dichloronitrobenzene. Heat the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).
- **Work-up and Isolation of Intermediate:** Upon completion, cool the reaction mixture and pour it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Reduction:** Dissolve the crude intermediate in a solvent such as ethanol or acetic acid. Add a reducing agent (e.g., stannous chloride dihydrate and concentrated hydrochloric acid, or catalytic hydrogenation with H₂ gas over a palladium-on-carbon catalyst).
- **Final Work-up and Purification:** After the reduction is complete, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the final product with an organic solvent. Purify the crude **5-Chloro-2-(2-ethylphenoxy)aniline** by column chromatography on silica gel to yield the pure compound.

Structural Elucidation: A Multi-Technique Approach

The definitive structural confirmation of **5-Chloro-2-(2-ethylphenoxy)aniline** necessitates a synergistic application of various spectroscopic and spectrometric techniques. This integrated approach ensures the unambiguous assignment of the molecular structure.[4]



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Caption: Integrated workflow for the structural analysis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.[4]

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4]
- **Data Acquisition:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire the spectrum. Reference the spectrum to the residual solvent peak.[4]

Predicted ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.2	Triplet	3H	-CH ₂ CH ₃
~2.7	Quartet	2H	-CH ₂ CH ₃
~3.7	Broad Singlet	2H	-NH ₂
~6.7 - 7.3	Multiplet	7H	Aromatic Protons

¹³C NMR Spectroscopy: This technique provides information on the number of different types of carbon atoms in the molecule.

- Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans is typically required compared to ¹H NMR. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[4]

Predicted ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ) ppm	Assignment
~15	-CH ₂ CH ₃
~23	-CH ₂ CH ₃
~115 - 150	Aromatic Carbons

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.[4]

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is commonly used for direct analysis. Alternatively, the KBr pellet method can be employed.[4]
- Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ using a Fourier-Transform Infrared (FT-IR) spectrometer.[4]

Key Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3450 - 3300	N-H Stretch	Primary Amine (-NH ₂)
3100 - 3000	C-H Stretch	Aromatic C-H
2980 - 2850	C-H Stretch	Aliphatic C-H
1620 - 1580	N-H Bend	Primary Amine (-NH ₂)
1500 - 1400	C=C Stretch	Aromatic Ring
1250 - 1200	C-O Stretch	Aryl Ether
850 - 750	C-Cl Stretch	Aryl Halide

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in confirming the structure.^[4]

- Ionization: Electron Ionization (EI) is a common technique for volatile compounds and provides a detailed fragmentation pattern.^[4]

Predicted Mass Spectrometry Data:

m/z	Interpretation
247/249	Molecular ion peak ([M] ⁺) showing the characteristic 3:1 isotopic pattern for one chlorine atom.
218/220	Loss of an ethyl group (-C ₂ H ₅)
141	Fragmentation of the ether linkage

Applications in Drug Development

Substituted anilines are privileged scaffolds in medicinal chemistry. The structural features of **5-Chloro-2-(2-ethylphenoxy)aniline** make it an attractive starting point for the development of novel therapeutic agents. The presence of the chlorine atom can enhance binding affinity and

metabolic stability, while the ethylphenoxy group can be modified to explore structure-activity relationships.[5] Aniline-based compounds have been successfully developed as inhibitors of various kinases implicated in cancer and other diseases. The unique substitution pattern of this molecule may allow for the design of selective inhibitors for specific biological targets.

Conclusion

The structural analysis of **5-Chloro-2-(2-ethylphenoxy)aniline** is a multi-faceted process that relies on the convergence of evidence from NMR, IR, and MS. This guide has provided a comprehensive framework for the characterization of this molecule, from its synthesis to its detailed structural elucidation. The methodologies and predicted data presented herein serve as a robust template for researchers and scientists engaged in the study of novel aniline derivatives. A thorough understanding of the structure and properties of such compounds is a critical first step in the journey of drug discovery and development.

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